molecular formula C6H12N2O B1388836 7-Methyl-1,4-diazepan-5-one CAS No. 90673-37-3

7-Methyl-1,4-diazepan-5-one

Cat. No.: B1388836
CAS No.: 90673-37-3
M. Wt: 128.17 g/mol
InChI Key: BJPCEVKBOAXMAH-UHFFFAOYSA-N
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Description

7-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O. It is a seven-membered ring structure containing nitrogen atoms at positions 1 and 4, and a ketone group at position 5.

Biochemical Analysis

Biochemical Properties

7-Methyl-1,4-diazepan-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic flux and changes in gene expression. Additionally, this compound can activate certain signaling pathways, leading to downstream effects on cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical or physiological changes are observed. Toxic effects at high doses can include liver damage and disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the levels of various metabolites and influence metabolic flux. The compound can also impact the biosynthesis of certain biomolecules, including amino acids and nucleotides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For example, it may accumulate in the liver, where it can exert its metabolic effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. For instance, localization to the mitochondria can influence cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-diazepan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a convenient ‘one-pot’ synthesis method involves the use of NaHSO₄·Al₂O₃ as a heterogeneous catalyst in dry media under microwave irradiation . This method is advantageous due to its efficiency and the ability to recover and reuse the catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

7-Methyl-1,4-diazepan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Properties

IUPAC Name

7-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPCEVKBOAXMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275440
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90673-37-3
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90673-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-7-methyl-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,4-diazepan-5-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Ethane-1,2-diamine (1.35 g, 22.44 mmol) and (E)-ethyl but-2-enoate (2.56 g, 22.44 mmol) in MeOH (22 mL) was stirred at room temperature overnight. Solvent was evaporated under reduced pressure and crude product purified by chromatography on silica gel with a gradient of DCM to DCM:2M NH3/MeOH (4:1, v/v) as eluent. This afforded a mixture of desired product and uncyclised material. The mixture was diluted with MeOH (4 mL) and heated in the microwave at 150° C. for 10 min followed by 160° C. for 10 min. Sodium bicarbonate (100 mg) was added and the reaction mixture stirred at room temperature for 48 h. The reaction mixture was filtered, solvent evaporated under reduced pressure and crude product purified by chromatography on silica gel with a gradient of DCM to DCM:2M NH3/MeOH (4:1, v/v) as eluent to afford 7-methyl-1,4-diazepan-5-one (310 mg, 2.42 mmol, 11%).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (201 mg, 0.77 mmol) and palladium (10% on activated charcoal, 80 mg) in ethanol (2 ml) was stirred at room temperature under a hydrogen atmosphere (3 bar). After 20 h, the catalyst was removed by filtration and the filtrate evaporated to afford the title compound (81 mg, 82%). White solid,
Name
7-methyl-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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